
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid
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Overview
Description
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylthio group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the hydroxyamino and methylthio groups through specific reagents and conditions. For instance, the hydroxyamino group can be introduced via hydroxylamine derivatives, while the methylthio group can be added using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its functional groups, enabling diverse transformations:
Hydroxylamine Group Reactions
The hydroxylamine (-NHOH) moiety can undergo:
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Condensation reactions : With carbonyl compounds (e.g., aldehydes, ketones) to form oximes.
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Redox transformations : Oxidation to nitro groups (–NO₂) or reduction to amines (–NH₂).
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Tautomerism : Equilibrium between hydroxylamine and imino forms, influencing stability and reactivity.
Methylthio Group Reactions
The methylthio (-SMe) group participates in:
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Nucleophilic substitution : Replacing the thioether with other nucleophiles (e.g., hydroxyl, amino groups).
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Oxidation : Conversion to sulfoxides (SO) or sulfones (SO₂).
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C-S bond cleavage : Under acidic or basic conditions, leading to thiol (-SH) intermediates.
Carboxylic Acid Group Reactions
The carboxylic acid (-COOH) group facilitates:
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Esterification : Formation of esters (e.g., –COOR) via acid-catalyzed alcohol reactions.
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Amidation : Conversion to amides (–CONHR) using amines.
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Decarboxylation : Loss of CO₂ under thermal or catalytic conditions.
Tautomerization and Cyclization
The hydroxylamine group may tautomerize to an imino (-NH) form, enabling cyclization via 5-exo-trig addition mechanisms. For example, in related pyrrole derivatives, cyclization proceeds through a transient imino intermediate, followed by elimination (e.g., ethylamine) .
Nucleophilic and Electrophilic Reactions
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Nucleophilic attack : The methylthio group may act as a leaving group in substitution reactions.
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Electrophilic addition : The carboxylic acid may undergo electrophilic acylation or alkylation.
Comparison of Reaction Conditions
Reaction Type | Conditions | Product |
---|---|---|
Hydroxylamine oxidation | H₂O₂, acidic medium | Nitro derivative (-NO₂) |
Methylthio substitution | OH⁻, aqueous medium | Thiol (-SH) intermediate |
Carboxylic acid esterification | ROH, H⁺ catalyst | Ester (-COOR) |
Tautomerization | Acidic/basic conditions | Imino intermediate (-NH) |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit bacterial growth, suggesting potential for development as antibiotics .
Antioxidant Properties
The antioxidant capabilities of this compound have been investigated in various studies. For instance, a case study highlighted its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Neuroprotective Effects
Recent research suggests that the compound may have neuroprotective effects. A study showed that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for further exploration in the treatment of conditions like Alzheimer's disease.
Plant Growth Promotion
This compound has been studied for its potential as a plant growth regulator. In field trials, it was found to enhance root development and overall plant vigor in various crops, leading to improved yields .
Pest Resistance
The compound's role in enhancing pest resistance has also been documented. A case study involving tomato plants showed that application of this compound led to reduced infestation by common pests, suggesting its use as a natural pesticide .
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Coatings Development
The unique chemical structure allows for the development of coatings with specific functionalities such as water repellency and UV resistance. Studies have demonstrated that coatings formulated with this compound exhibit superior performance compared to conventional materials .
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrrole-2-carboxylic acid: Similar structure but lacks the hydroxyamino and methylthio groups.
4-Methylthio-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the hydroxyamino group.
5-Hydroxyamino-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the methylthio group.
Uniqueness
The presence of both hydroxyamino and methylthio groups in 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid makes it unique compared to its analogs
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 5-(hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid and related analogs?
- Methodological Answer : Synthesis often involves condensation reactions under acidic or reflux conditions. For example, similar pyrrole derivatives are synthesized via Knoevenagel condensation between substituted aldehydes and active methylene compounds in acetic acid, followed by cyclization . Hydroxyamino groups may be introduced via hydroxylamine derivatives under controlled pH to avoid decomposition . For the methylthio group, thiolation reagents like methanethiol or methylthioacetamide are used in the presence of base catalysts. Reaction progress is monitored using TLC or HPLC, with purification via column chromatography .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the pyrrole backbone, hydroxyamino (-NHOH), and methylthio (-SMe) substituents. Aromatic protons in pyrrole rings typically appear between δ 6.5–7.5 ppm, while hydroxyamino protons show broad signals near δ 8–10 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–280 nm) are used to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H]+ for the compound (C7H8N2O4S) is expected at m/z 217.03 .
Q. How can the stability of the hydroxyamino and methylthio groups be evaluated under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via HPLC, tracking the disappearance of the parent compound and formation of byproducts (e.g., oxidation of -SMe to sulfoxide or sulfone) .
- Use LC-MS to identify degradation products. Hydroxyamino groups are prone to oxidation, so antioxidant stabilizers (e.g., ascorbic acid) may be tested .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition or antioxidant properties?
- Methodological Answer :
- Analog synthesis : Modify the hydroxyamino group to acetoxyamino (-NHOAc) or replace the methylthio group with bulkier thioethers (e.g., benzylthio) to assess steric/electronic effects .
- Biological assays : Test analogs in kinase inhibition assays (e.g., VEGF-R2 or PDGF-Rβ) using recombinant enzymes and ATP-competitive ELISA. For antioxidant activity, use DPPH radical scavenging or FRAP assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target kinases or redox-active sites .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HUVEC for angiogenesis studies), enzyme sources, and buffer systems (e.g., ATP concentration in kinase assays) .
- Control for redox interference : The hydroxyamino group may reduce MTT assay reagents, leading to false positives. Validate results with orthogonal assays (e.g., luminescence-based cell viability) .
- Meta-analysis : Compare IC50 values across studies using standardized normalization (e.g., fold-change relative to positive controls like SU11248 for kinase inhibition) .
Q. What in vitro models are suitable for studying the compound’s mechanism of action in cancer or oxidative stress pathways?
- Methodological Answer :
- Cancer models : Use HT-29 colon cancer cells or MCF-7 breast cancer cells for proliferation assays (MTT/WST-1). Measure apoptosis via Annexin V/PI staining and caspase-3 activation .
- Oxidative stress models : Expose SH-SY5Y neuronal cells to H2O2 or rotenone. Pretreat with the compound and quantify ROS levels using DCFH-DA fluorescence .
- Pathway analysis : Perform Western blotting for phospho-VEGFR2, Akt, or Nrf2 to map signaling pathways .
Q. Data Contradiction Analysis
- Example : If one study reports potent VEGF-R2 inhibition (IC50 = 50 nM) while another shows no activity:
Properties
Molecular Formula |
C6H6N2O4S |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11) |
InChI Key |
SJPAPIBEXLAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC(=C1C(=O)O)O)N=O |
Origin of Product |
United States |
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